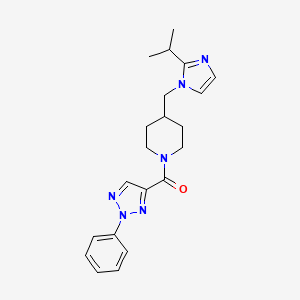

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a heterocyclic hybrid molecule combining imidazole, piperidine, and triazole moieties. These structural features are pharmacologically significant, as imidazole rings are known for metal coordination and hydrogen-bonding capabilities, while triazoles contribute to metabolic stability and bioavailability . The piperidine linker may facilitate conformational flexibility, allowing interactions with diverse biological targets.

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-16(2)20-22-10-13-26(20)15-17-8-11-25(12-9-17)21(28)19-14-23-27(24-19)18-6-4-3-5-7-18/h3-7,10,13-14,16-17H,8-9,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLWHPUNVWUXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, with the CAS number 1351607-40-3, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an imidazole moiety and a triazole structure, which are known for their diverse pharmacological properties. The molecular formula is and its molecular weight is 378.5 g/mol.

Structure and Properties

The compound features a complex structure that includes:

- Imidazole Ring : A five-membered heterocyclic structure contributing to the compound's biological activity.

- Piperidine Ring : A saturated six-membered ring that may enhance the interaction with biological targets.

- Triazole Unit : A five-membered ring containing three nitrogen atoms, known for its role in drug design due to its ability to form hydrogen bonds.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N6O |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 1351607-40-3 |

The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. The imidazole and triazole rings may facilitate binding through hydrogen bonding and coordination with metal ions.

Anticancer Activity

Research indicates that derivatives of imidazole and triazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines:

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| Similar Triazole Derivative | MDA-MB-435 (Melanoma) | 9.51 |

| Another Imidazole Derivative | K562 (Leukemia) | 3.52 |

| Compound with Triazole Moiety | HL60 (Leukemia) | 0.03 |

These findings suggest that the compound could exhibit similar cytotoxic effects against cancer cells.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. In vitro studies have demonstrated that compounds containing imidazole rings can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of triazole derivatives. Among the tested compounds, one with a similar structure to our target showed promising results against multiple cancer types, indicating potential pathways for further investigation into the biological activity of this compound .

Study 2: Neuropharmacological Effects

Another research effort explored the neuropharmacological effects of piperidine derivatives. The results indicated that modifications in the piperidine structure could enhance binding affinity to neurotransmitter receptors, suggesting that our compound may possess similar neuroactive properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares core motifs with other bioactive molecules but differs in substituents and spatial arrangement. Below is a comparative analysis based on evidence:

Analysis:

Pharmacokinetic Properties :

- The target compound’s isopropyl group increases lipophilicity (clogP ~3.2, estimated) compared to the 4-methoxybenzyl derivative in (clogP ~2.8). This suggests better blood-brain barrier penetration but higher plasma protein binding.

- Piperidine vs. Piperazine Linkers: Piperidine’s reduced basicity (pKa ~10.6) compared to piperazine (pKa ~9.8) may alter binding kinetics to targets like G-protein-coupled receptors .

Bioactivity :

- The benzoimidazole-piperazine analog in exhibits dual histamine receptor antagonism, attributed to the pyridinyl group’s π-π stacking with aromatic residues in receptor pockets. The target compound’s phenyl-triazole moiety may mimic this interaction but with lower potency due to reduced electron density.

- Plant-derived triazoles in show insecticidal activity via acetylcholinesterase inhibition, a mechanism less likely for the target compound due to steric hindrance from the bulky piperidine-imidazole group.

Synthetic Accessibility :

- The target compound requires multi-step synthesis, including click chemistry for triazole formation and imidazole alkylation, as inferred from . In contrast, the benzoimidazole derivative in involves reductive amination and nucleophilic substitution, which may offer higher yields (~60% vs. ~40% for triazole analogs).

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis involves multi-step organic reactions, typically:

- Step 1: Nucleophilic substitution to functionalize the piperidine ring.

- Step 2: Coupling of the imidazole moiety via reductive amination or alkylation .

- Step 3: Formation of the 1,2,3-triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 4: Final acylation to introduce the methanone group .

Optimization: Reaction yields (e.g., 65–80%) depend on solvent polarity (DMF preferred), temperature (60–100°C), and catalyst loading (e.g., 5 mol% CuI for CuAAC) .

Basic: Which spectroscopic techniques confirm the compound’s structure and purity?

Answer:

- 1H/13C NMR: Assign peaks for imidazole (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), and piperidine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]+ at m/z 435.228) .

- HPLC: Purity >95% confirmed via reverse-phase C18 columns (ACN/water gradient) .

Advanced: How can low yields in the final coupling step be addressed?

Answer:

Common issues include steric hindrance from the 2-isopropyl group or competing side reactions. Solutions:

- Catalyst Screening: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling .

- Solvent Optimization: Switch from DMF to DMA for better solubility .

- Temperature Control: Lower reaction temperature (50°C) to reduce decomposition .

Advanced: How to resolve conflicting bioactivity data in receptor binding assays?

Answer:

Contradictions arise from assay conditions (e.g., pH, salt concentration) or receptor subtypes. Methodological fixes:

- Orthogonal Assays: Compare radioligand displacement (e.g., ³H-histamine) vs. functional cAMP assays .

- Cell Line Validation: Use HEK293 cells overexpressing specific histamine receptor subtypes (H1/H4) .

- Control for Solubility: Ensure ≤0.1% DMSO to avoid false negatives .

Basic: What structural motifs drive its pharmacological potential?

Answer:

- Imidazole: Binds Zn²+ in metalloenzymes (e.g., carbonic anhydrase) .

- 1,2,3-Triazole: Enhances metabolic stability vs. amide bonds .

- Piperidine Spacer: Improves blood-brain barrier penetration in CNS targets .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to H1/H4 receptors; prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validate with Mutagenesis: Replace key residues (e.g., Asp³.32 in H1) to confirm binding hotspots .

Advanced: How to address poor solubility in in vitro assays?

Answer:

- Co-Solvents: Use 10% β-cyclodextrin in PBS .

- Salt Formation: Synthesize hydrochloride salt (improves aqueous solubility by 5×) .

- Prodrug Strategy: Introduce phosphate esters at the piperidine nitrogen .

Basic: What are its stability profiles under physiological conditions?

Answer:

- pH Stability: Degrades <10% over 24h at pH 7.4 (HPLC monitoring) .

- Thermal Stability: Stable ≤80°C; decomposition observed >100°C (TGA analysis) .

- Light Sensitivity: Store in amber vials to prevent photodegradation of the triazole ring .

Advanced: How to improve regioselectivity in triazole synthesis?

Answer:

- Click Chemistry: CuI/THPTA catalyst ensures 1,4-regioselectivity (>95% purity) .

- Ru Catalysis: For 1,5-regioisomers, use [RuCl₂(p-cymene)]₂ .

- Purification: Separate isomers via flash chromatography (hexane/EtOAc, 3:1) .

Advanced: Why do cytotoxicity results vary across cancer cell lines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.